2-氯-5-甲氧基苯并咪唑

描述

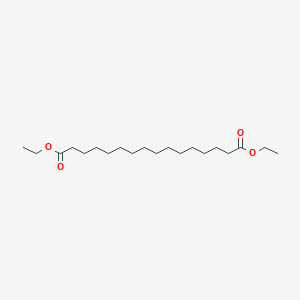

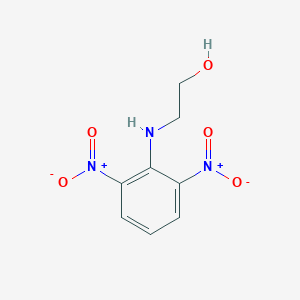

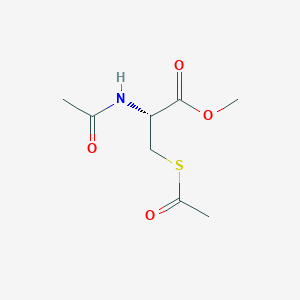

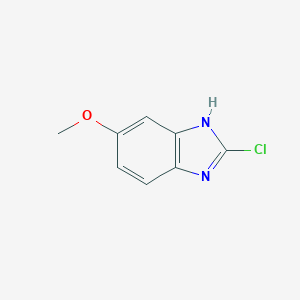

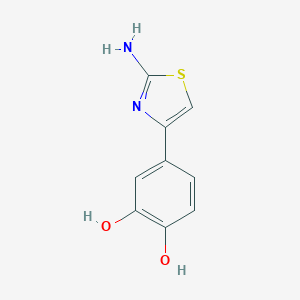

2-Chloro-5-methoxybenzimidazole is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by a benzene ring fused to an imidazole ring and substituted with a chloro group at the second position and a methoxy group at the fifth position. Benzimidazoles and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of starting materials such as chloroacetic acid, aromatic aldehydes, and aromatic diamines. In the synthesis of novel unsymmetric bisbenzimidazoles, chloroacetic acid and p-hydroxyl aromatic aldehydes were used as starting materials, leading to the formation of aryloxyacetic acid intermediates, which were then converted into the target bisbenzimidazole molecules . Similarly, methoxy-substituted 2-hydroxyphenylbenzimidazole isomers were synthesized in short steps, indicating the versatility of the benzimidazole core in chemical synthesis .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of substituents that can significantly influence the compound's properties and interactions. For instance, the presence of a methoxy group can affect the molecule's electronic distribution and hydrogen bonding capabilities . The crystal structure of related compounds, such as 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, provides insights into the spatial arrangement and potential intermolecular interactions of these molecules .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cyclization and substitution, to form a wide array of heterocyclic compounds. For example, 2-aminobenzimidazole reacts with α,β-unsaturated carboxylic acid derivatives to yield pyrimido[1,2-a]benzimidazolones, demonstrating the reactivity of the benzimidazole moiety . The reactivity can be further tailored by introducing different substituents, such as chloro and methoxy groups, which can influence the outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-5-methoxybenzimidazole and its derivatives are influenced by the substituents attached to the benzimidazole core. The introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and fluorescence properties. For instance, the ESIPT (excited-state intramolecular proton transfer) emission behavior of methoxy-substituted benzimidazole isomers is solvent-dependent and is influenced by intramolecular hydrogen bonding interactions . Additionally, the presence of a chloro group can enhance the lipophilic character of the molecule, which may affect its biological activity and interaction with biological targets .

科学研究应用

中间体的合成

- 2-氯-5-甲氧基苯并咪唑,特别是其衍生物2-巯基-5-甲氧基苯并咪唑,在合成奥美拉唑(一种质子泵抑制剂)中起着关键作用。已经探索了各种合成途径以制备这种中间体,产率各不相同(Mahajan & Nandre, 2006),(Ya, 2006),(Chen Zhi-ming, 2006)。

抑制细胞色素P450 1A1

- 苯并咪唑化合物,包括2-巯基-5-甲氧基苯并咪唑,在大鼠肝瘤H4IIE细胞中已被证明能够在转录、mRNA和蛋白水平上诱导CYP1A1表达。这表明它们可能在调节与药物代谢和毒理学相关的酶活性方面发挥作用 (Backlund, Weidolf, & Ingelman-Sundberg, 1999)。

酪氨酸酶抑制

- 5-甲氧基-2-巯基苯并咪唑,一种相关化合物,已被确认为酪氨酸酶的有效抑制剂,酪氨酸酶是黑色素合成中的关键酶。它结合到酪氨酸酶的特定氨基酸残基,表明它可能应用于针对色素沉着的化妆品或治疗剂 (Chai et al., 2020)。

对拓扑异构酶I的影响

- 苯并咪唑类化合物,包括具有2-氯-5-甲氧基苯并咪唑衍生物的类化合物,通过中毒核酶拓扑异构酶I对人类肿瘤细胞系表现出细胞毒活性。苯并咪唑环上的特定取代基影响药理活性 (Kim et al., 1997)。

抗菌和抗真菌性能

- 苯并咪唑衍生物,包括具有2-氯-5-甲氧基取代基的化合物,已被评估其抗菌和抗真菌活性。一些衍生物对耐药细菌菌株和真菌感染表现出显著活性,使它们成为治疗应用的有希望的候选药物 (Alasmary et al., 2015)。

安全和危害

The safety data sheet for 2-Chloro-5-methoxybenzimidazole suggests that it should be handled with care. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. It should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray .

未来方向

While specific future directions for 2-Chloro-5-methoxybenzimidazole are not available, benzimidazole and its derivatives are recognized as potent scaffolds in the pharmaceutical industry. Diverse synthetic pathways have been developed to prepare its functionalized derivatives . The future of benzimidazoles will involve developments in multivariable MOFs, where the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .

属性

IUPAC Name |

2-chloro-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDGYQOERIOABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333915 | |

| Record name | 2-Chloro-5-methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methoxybenzimidazole | |

CAS RN |

15965-54-5 | |

| Record name | 2-Chloro-5-methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)